2-Mercaptobenzooxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

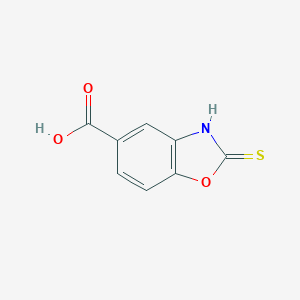

2-Mercaptobenzooxazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5NO3S . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of 2-Mercaptobenzooxazole has been reported in a study, where it was demonstrated that this molecule can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode .Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzooxazole-5-carboxylic acid consists of 5 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It has a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The average mass of 2-Mercaptobenzooxazole-5-carboxylic acid is 195.195 Da and its monoisotopic mass is 194.999008 Da .Scientific Research Applications

Carbonic Anhydrase Inhibitor

2-Mercaptobenzooxazole-5-carboxylic acid is a part of the 2-Mercaptobenzoxazole class, which has been found to inhibit human carbonic anhydrases (hCAs) effectively . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton . They are involved in a wide range of physiological processes in many tissues and organs, such as pH regulation, gas exchange, ion transport, bone resorption, fatty acid metabolism, and many others .

Medicinal Chemistry

2-Mercaptobenzooxazole is a widely used organic scaffold in medicinal chemistry . It can be used to develop isozyme-specific compounds devoid of undesired side effects .

Drug Development

Due to its ability to inhibit hCAs, 2-Mercaptobenzooxazole-5-carboxylic acid can be used in the development of drugs for the management of a variety of disorders such as glaucoma and edema, or used as anticonvulsants, and antiobesity and antitumor drugs .

Corrosion Inhibitor

Although not specific to 2-Mercaptobenzooxazole-5-carboxylic acid, benzimidazole compounds, which include 2-Mercaptobenzooxazole, have been studied for their role as corrosion inhibitors .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptobenzooxazole-5-carboxylic acid | |

CAS RN |

7341-98-2 |

Source

|

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187915.png)

![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)

![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)